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Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in

cancer cells. It plays a crucial role in the metabolic reprogramming of tumor cells, shifting from

oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg

effect.[1] ML202 is a potent and specific small molecule activator of PKM2, with an IC50 of 73

nM.[2] It allosterically activates PKM2 by promoting its tetrameric state, which has higher

enzymatic activity.[1][3] This application note provides a detailed protocol for the

immunohistochemical (IHC) detection of PKM2 in formalin-fixed, paraffin-embedded (FFPE)

tissue sections and discusses the use of ML202 as a tool to study the functional consequences

of PKM2 activation.

Principle of the Method
Immunohistochemistry is a powerful technique that utilizes the specific binding of antibodies to

antigens in tissue sections to visualize the distribution and localization of proteins of interest.

This protocol describes the detection of PKM2 using a primary antibody specific to PKM2,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a

chromogenic substrate to generate a visible signal at the site of antigen-antibody binding. By
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comparing PKM2 expression and localization in tissues treated with ML202 versus control

tissues, researchers can investigate the effects of PKM2 activation on cellular processes.

Materials and Reagents
Formalin-Fixed, Paraffin-Embedded (FFPE) tissue sections

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0)

Hydrogen Peroxide (3%)

Blocking Buffer (e.g., 1% BSA in TBS)

Primary Antibody: Rabbit anti-PKM2 polyclonal antibody

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting Medium

ML202 (for treating cells or animal models prior to tissue collection)

Experimental Protocols
I. In Vitro or In Vivo Treatment with ML202 (Example)
This is a generalized example and should be optimized for specific experimental needs.

Cell Culture Treatment: Plate cells at a desired density and allow them to adhere overnight.

Treat cells with varying concentrations of ML202 (or vehicle control) for a specified duration.
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After treatment, harvest cells and prepare cell pellets for FFPE processing.

Animal Model Treatment: Administer ML202 (or vehicle control) to the animal model

according to the established dosing regimen and route of administration. At the end of the

treatment period, euthanize the animals and collect tissues of interest for fixation and

embedding.

II. Immunohistochemistry Protocol for PKM2
Deparaffinization and Rehydration:

Immerse slides in Xylene for 2 x 5 minutes.

Immerse slides in 100% Ethanol for 2 x 3 minutes.

Immerse slides in 95% Ethanol for 2 x 3 minutes.

Immerse slides in 70% Ethanol for 2 x 3 minutes.

Rinse slides in deionized water for 5 minutes.

Antigen Retrieval:

Preheat Antigen Retrieval Buffer to 95-100°C.

Immerse slides in the preheated buffer and incubate for 20-30 minutes.

Allow slides to cool to room temperature in the buffer for 20 minutes.

Rinse slides with deionized water.

Peroxidase Blocking:

Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block

endogenous peroxidase activity.[4]

Rinse slides with Tris-buffered saline (TBS).

Blocking:
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Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to minimize

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary anti-PKM2 antibody in Blocking Buffer to the recommended

concentration (e.g., 1:100 - 1:500).

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Rinse slides with TBS for 3 x 5 minutes.

Incubate slides with the HRP-conjugated secondary antibody, diluted according to the

manufacturer's instructions, for 1-2 hours at room temperature.

Signal Detection:

Rinse slides with TBS for 3 x 5 minutes.

Prepare the DAB substrate solution according to the manufacturer's instructions.

Incubate slides with the DAB solution until the desired brown color intensity is reached

(typically 1-10 minutes). Monitor the reaction under a microscope.

Stop the reaction by rinsing the slides with deionized water.

Counterstaining:

Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.

Rinse slides with running tap water.

Dehydration and Mounting:

Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

Clear the slides in xylene.
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Mount a coverslip onto the slides using a permanent mounting medium.

Data Presentation
Quantitative Analysis of PKM2 Expression
The intensity and localization of PKM2 staining can be semi-quantitatively scored. The

following table provides an example of a scoring system that can be adapted for specific

studies.

Staining Intensity Score Description

Negative 0 No detectable staining

Weak 1+
Faint cytoplasmic and/or

nuclear staining

Moderate 2+
Definite cytoplasmic and/or

nuclear staining

Strong 3+
Intense cytoplasmic and/or

nuclear staining

Percentage of Positive Cells Score

< 10% 0

10-50% 1

> 50% 2

An overall score can be calculated by multiplying the intensity and percentage scores.

Expected Results
Studies have shown that PKM2 is overexpressed in various cancers, including bladder, lung,

and ovarian cancer, with high expression often correlating with poor prognosis. Treatment with

a PKM2 activator like ML202 is expected to promote the tetrameric form of PKM2, which may

alter its subcellular localization and impact downstream signaling pathways. Researchers
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should look for changes in the intensity and/or localization (cytoplasmic vs. nuclear) of PKM2

staining in ML202-treated tissues compared to controls.
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Caption: PKM2 signaling pathway and the effect of ML202.
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Caption: General workflow for immunohistochemistry.
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Troubleshooting
Issue Possible Cause Suggestion

No Staining Primary antibody not effective

Use a validated antibody;

check datasheet for

recommended concentration

and application.

Inadequate antigen retrieval
Optimize antigen retrieval time

and temperature.

Incorrect antibody dilution
Titrate the primary antibody to

find the optimal concentration.

High Background Insufficient blocking
Increase blocking time or use a

different blocking agent.

Non-specific antibody binding

Ensure proper washing steps;

use a higher dilution of the

primary or secondary antibody.

Endogenous peroxidase

activity not fully blocked

Increase incubation time in

hydrogen peroxide.

Non-specific Staining
Cross-reactivity of the

primary/secondary antibody

Use a more specific antibody;

include appropriate negative

controls (e.g., isotype control).

Tissue drying out during

incubation

Use a humidified chamber for

all incubation steps.

Conclusion
This application note provides a comprehensive protocol for the immunohistochemical

detection of PKM2. By utilizing the specific PKM2 activator, ML202, researchers can gain

valuable insights into the role of PKM2 activation in various physiological and pathological

processes. The provided protocols and troubleshooting guide will aid in obtaining reliable and

reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

